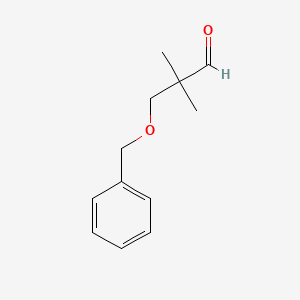

3-Benzyloxy-2,2-dimethylpropanal

Vue d'ensemble

Description

3-Benzyloxy-2,2-dimethylpropanal is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of beta-glucosides and alpha-mannosides involves esters that are structurally related to 3-benzyloxy-2,2-dimethylpropanal . Additionally, the synthesis of compounds with marine, spicy-vanillic odor profiles involves chemical structures that may share functional groups with 3-benzyloxy-2,2-dimethylpropanal .

Synthesis Analysis

The synthesis of related compounds often involves selective esterification of benzylic alcohols under Mitsunobu conditions, which could be applicable to the synthesis of 3-benzyloxy-2,2-dimethylpropanal . The neighboring group participation and hydrogenolysis are also key steps in the synthesis of certain esters, which may be relevant to the synthesis of 3-benzyloxy-2,2-dimethylpropanal . Moreover, the synthesis of olfactory compounds from related structures suggests that 3-benzyloxy-2,2-dimethylpropanal could potentially be synthesized through similar methods, such as isomerization and Dieckmann condensation .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-benzyloxy-2,2-dimethylpropanal has been characterized using various techniques such as X-ray diffraction analysis, which provides information on the crystal system and space group . The molecular-electronic structure and kinetic investigation of sterically hindered isomeric forms of related compounds have been performed using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These methods could be used to analyze the molecular structure of 3-benzyloxy-2,2-dimethylpropanal.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the acid-catalyzed dehydration and base-promoted elimination to yield specific products . The synthesis of benzoxazasilole derivatives involves reactions with dimethyl-dichlorosilane, which could be relevant to the reactivity of 3-benzyloxy-2,2-dimethylpropanal . Additionally, the synthesis and characterization of antipyrine derivatives provide insights into the types of intermolecular interactions, such as hydrogen bonds and (\pi)-interactions, that could also occur in 3-benzyloxy-2,2-dimethylpropanal .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-benzyloxy-2,2-dimethylpropanal can be inferred from the properties of the compounds discussed in the papers. For example, the crystal and molecular structure studies provide information on the density and molecular parameters, which are important physical properties . The olfactory properties of synthesized compounds give insights into the potential sensory characteristics of 3-benzyloxy-2,2-dimethylpropanal . The kinetic investigations and DFT calculations of antipyrine derivatives offer a deeper understanding of the reactivity and stability of the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Compounds similar to 3-Benzyloxy-2,2-dimethylpropanal have been explored for their synthetic potential and chemical properties. For example, the synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides involves the cyclization of salicylic acid derivatives, highlighting the synthetic versatility of benzoxathiine derivatives. These compounds are noted for their chemical transformations involving various reaction centers, indicating their potential utility in constructing new molecular systems with desired properties (Halyna V. Hryhoriv, D. Lega, L. A. Shemchuk, 2021).

Antimicrobial and Anti-inflammatory Applications

Research into benzofused thiazole derivatives has shown potential for antimicrobial and anti-inflammatory applications. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, suggesting their utility in developing alternative therapeutic agents. The study found that certain benzofused thiazole derivatives exhibited significant anti-inflammatory activity, underscoring their potential in medical research (Dattatraya G. Raut et al., 2020).

Antioxidant Properties

The antioxidant activity of various compounds is a key area of research due to its implications in reducing oxidative stress and potential therapeutic applications. Studies have detailed analytical methods for determining antioxidant activity, providing insight into the mechanisms and efficiency of antioxidants. Such research is crucial for understanding how compounds similar to 3-Benzyloxy-2,2-dimethylpropanal might be leveraged for their antioxidant properties in scientific and medical research (I. Munteanu, C. Apetrei, 2021).

Propriétés

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKRNECSGGPIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473095 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-2,2-dimethylpropanal | |

CAS RN |

38216-93-2 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

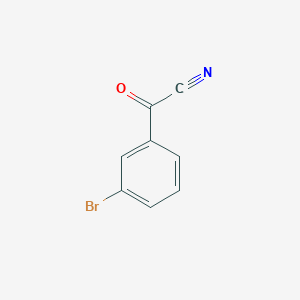

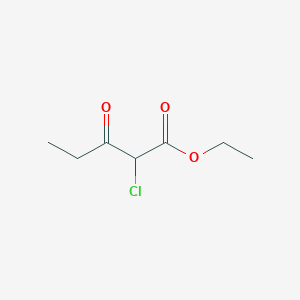

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)